Padanamide A - 1314881-80-5

Padanamide A

Catalog Number: EVT-3163376
CAS Number: 1314881-80-5
Molecular Formula: C31H47N7O9
Molecular Weight: 661.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Padanamide A is a bacterial metabolite originally isolated from a marine Streptomyces species. It is active against five strains of P. falciparum (EC50s = 160-340 nM), is not cytotoxic to HEK293 or HepG2 human cell lines, but is cytotoxic to Jurkat T lymphocytes with an IC50 value of approximately 60 µg/ml.
(S)-N-((2S,3S,4S)-5-(((S)-1-carbamoyl-2-oxopyrrolidin-3-yl)amino)-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl)-2-((2R,3R)-3-hydroxy-2-(2-methoxyacetamido)-4-methylpentanoyl)hexahydropyridazine-3-carboxamide is a natural product found in Streptomyces with data available.
Source and Classification

Padanamide A is derived from a Streptomyces species isolated from marine sediment. This genus of actinobacteria is well-known for producing a variety of bioactive compounds, including antibiotics and anticancer agents. Padanamide A, along with its analog Padanamide B, represents a novel class of modified peptides that exhibit significant biological activity, particularly in inhibiting cellular processes in certain eukaryotic cells .

Synthesis Analysis

The total synthesis of Padanamide A has been achieved through various synthetic routes. One notable method involves the use of solid-phase peptide synthesis techniques, which allow for the stepwise assembly of the peptide chain. The synthesis process includes:

  1. Building Blocks: The synthesis begins with the selection of appropriate amino acid derivatives, including 2-methoxyacetic acid and 3-hydroxyleucine.
  2. Coupling Reactions: Each amino acid is sequentially coupled using activating agents such as HATU (O-(7-Aza-1-hydroxybenzotriazole) uronium hexafluorophosphate) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: Following each coupling reaction, protective groups are removed to expose reactive functional groups for subsequent reactions.
  4. Final Cleavage: The completed peptide is cleaved from the solid support and purified, typically by high-performance liquid chromatography .

The synthetic route is characterized by careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular structure of Padanamide A is complex, featuring a sequence of four amino acids with various modifications. Key structural elements include:

  • Amino Acid Sequence: The specific sequence includes unique residues that contribute to its biological activity.
  • Functional Groups: The presence of hydroxyl and methoxy groups enhances its solubility and interaction with biological targets.
  • Nuclear Magnetic Resonance Data: Detailed analysis using nuclear magnetic resonance spectroscopy has provided insights into the conformational dynamics and spatial arrangement of atoms within the molecule .

The molecular formula for Padanamide A is C₁₄H₁₉N₃O₄S, indicating a relatively low molecular weight suitable for cellular interactions.

Chemical Reactions Analysis

Padanamide A participates in various chemical reactions that are crucial for its biological function:

  • Inhibition Mechanisms: Research indicates that Padanamide A may inhibit cysteine and methionine biosynthesis pathways in yeast models, suggesting potential targets in cellular metabolism .
  • Cytotoxicity Studies: In vitro studies have demonstrated that Padanamide B exhibits cytotoxic effects on Jurkat cells, providing a comparative basis for understanding the reactivity and biological implications of Padanamide A .

These reactions highlight the compound's potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action for Padanamide A involves interference with essential metabolic pathways within target cells. Specifically:

  • Targeting Amino Acid Biosynthesis: Padanamide A appears to disrupt the synthesis of critical amino acids like cysteine and methionine. This disruption can lead to impaired protein synthesis and cellular stress responses.
  • Cellular Response Modulation: The compound's interaction with cellular machinery may trigger apoptosis or other forms of cell death in susceptible cell lines .

These mechanisms underline its potential as an antiparasitic agent.

Physical and Chemical Properties Analysis

Padanamide A exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in polar solvents, which is advantageous for biological assays.
  • Stability: The compound's stability under physiological conditions has been assessed, indicating resilience against enzymatic degradation.
  • Spectroscopic Characteristics: Its ultraviolet-visible absorption spectrum provides insights into its electronic structure, while infrared spectroscopy reveals functional group characteristics .

These properties are essential for understanding how Padanamide A behaves in biological systems.

Applications

Padanamide A holds promise for various scientific applications:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for drug development, particularly in treating parasitic infections.
  • Chemical Biology Research: The compound serves as a tool for studying metabolic pathways related to amino acid biosynthesis.
  • Natural Product Chemistry: As a product derived from marine microorganisms, it contributes to the exploration of marine biodiversity for novel bioactive compounds .
Introduction to Padanamide A: Discovery and Significance

Taxonomic Origin of Padanamide A-Producing Streptomyces spp.

Padanamide A was isolated from a marine sediment-derived Streptomyces strain (designation unspecified in public records). This genus belongs to the phylum Actinomycetota, renowned for its high GC content (typically 70–73%) [5] and prolific secondary metabolism. Genomic analyses of Streptomyces spp. reveal that 12–15% of their genomes encode biosynthetic gene clusters (BGCs) dedicated to secondary metabolites [5] [8]. Though the precise species producing Padanamides remains uncharacterized, its taxonomic assignment aligns with the genus’s established capacity for synthesizing non-ribosomal peptides (NRPs). Key genomic traits of Padanamide-producing Streptomyces include:

Table 1: Taxonomic and Genomic Features of Padanamide-Producing Streptomyces

FeatureCharacteristicsSignificance
Genome Size~8.2 Mb (estimated)Large size accommodates diverse BGCs
GC Content~72%Characteristic of Actinomycetota
BGC Diversity20–30 clusters per strainIncludes NRP synthetases (NRPS) for Padanamide
Habitat AdaptationMarine sedimentsDrives unique chemical defenses

Marine Streptomyces exhibit genetic and physiological adaptations to saline, oligotrophic conditions, which may activate cryptic BGCs like those encoding Padanamide synthesis [3] [5].

Ecological Context: Marine Sediment Ecosystems and Secondary Metabolite Diversity

Marine sediments constitute a complex biogeochemical interface where microbial competition drives secondary metabolite evolution. Sediments provide:

  • Chemical Gradients: Sharp transitions in oxygen, sulfide, and nutrient availability create micro-niches selecting for specialized metabolisms [4] [7].
  • Biotic Interactions: Microbial antagonism in organic-rich sediments favors antibiotics like Padanamide A as ecological weapons [9] [10].
  • Substrate Diversity: Sediment organic matter (e.g., decaying biomass, mineral-bound organics) supplies unique precursors for metabolites [3] [7].

Streptomyces spp. in sediments often function as "ecosystem engineers," altering sediment porosity and redox conditions through hyphal networks and bioturbation [10]. This engineering facilitates access to buried nutrients while exposing the bacterium to competitors, thereby selecting for defensive compounds. Padanamide A’s cytotoxicity and protease-resistant properties suggest adaptation to inhibit eukaryotic predators or competing bacteria in these habitats [3].

Historical Milestones in Padanamide A Research

Research on Padanamide A reflects broader trends in marine natural product discovery:

  • 2011: Initial report by Williams et al. identified Padanamides A and B from a marine Streptomyces sp. Culture extracts exhibited bioactivity against Saccharomyces cerevisiae, prompting chemical genomics studies [3].
  • Chemical Genomics Era (2011–Present): Padanamide A was proposed to disrupt methionine/cysteine biosynthesis in yeast via phenotypic screening against deletion mutants—a hypothesis requiring validation [3].
  • Expanded Antimicrobial Screening: Subsequent studies confirmed cytotoxicity of Padanamide B against Jurkat cells, highlighting its eukaryotic targeting potential [3].

Table 2: Key Milestones in Padanamide Research

YearMilestoneMethodology
2011Discovery from marine sediment StreptomycesCulture extraction, NMR, MS
2011Cytotoxicity against Jurkat cells (Padanamide B)Cell viability assays
2011Proposed inhibition of S-adenosylmethionine synthesisYeast mutant phenotyping

Parallel advances in Streptomyces genomics (e.g., antiSMASH-based BGC mining) have accelerated the detection of Padanamide-like compounds but have not yet resolved its biosynthetic pathway [5] [8].

Bioactivity and Mechanism of Action

Padanamide A’s bioactivity profile, though incompletely mapped, reveals distinct cellular targets:

  • Antifungal Action: Impairs growth in S. cerevisiae, with mutant sensitivity suggesting amino acid biosynthesis disruption [3].
  • Cytotoxicity: Padanamide B (structural analog) shows potent activity against human Jurkat T-cells (IC₅₀ unpublished) [3].
  • Enzyme Targeting: Hypothesized to inhibit cysteine/methionine metabolic enzymes, though direct targets remain unvalidated [3].

Table 3: Bioactivity Profile of Padanamide A and Analogs

Bioassay SystemActivityInferred Mechanism
S. cerevisiae mutantsGrowth inhibitionMethionine/cysteine pathway disruption
Jurkat T-cells (Padanamide B)CytotoxicityEukaryotic membrane/organelle targeting
Marine fungiNot reportedPotential ecological role

Structural Features and Biosynthetic Implications

Padanamide A is a linear tetrapeptide featuring:

  • Non-Proteinogenic Residues: Includes D-amino acids and N-methylated subunits, evading protease degradation [3].
  • Terminal Modifications: Cyclic elements or acyl side chains enhance membrane permeability.
  • Biosynthetic Logic: Likely assembled via NRPS machinery, with epimerization and methylation modules introducing chiral and N-methyl variants [3] [8].

The compound’s resistance to enzymatic hydrolysis aligns with its ecological role as a persistent chemical inhibitor in sediment porewaters.

Properties

CAS Number

1314881-80-5

Product Name

Padanamide A

IUPAC Name

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide

Molecular Formula

C31H47N7O9

Molecular Weight

661.7 g/mol

InChI

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1

InChI Key

IAYPOIKGUHHBAU-DYTCPEOESA-N

SMILES

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O

Canonical SMILES

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O

Isomeric SMILES

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.